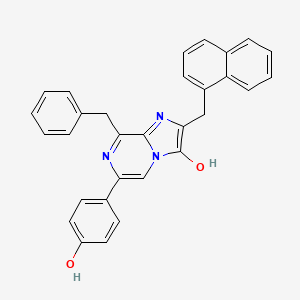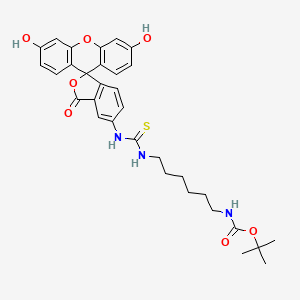
Coelenterazine N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coelenterazine N is a derivative of coelenterazine, a luciferin compound that emits light upon reaction with oxygen. This compound is found in various marine organisms and is widely used in bioluminescence research. This compound is particularly notable for its role as a substrate in bioluminescent reactions catalyzed by luciferases and photoproteins, making it a valuable tool in molecular biology and analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of coelenterazine N involves several steps, starting from commercially available precursors. One common method includes the condensation of 2-cyanoacetamide with 4-hydroxybenzaldehyde, followed by cyclization and subsequent functional group modifications to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route for large-scale production. This includes the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions: Coelenterazine N undergoes several types of chemical reactions, including:
Oxidation: The primary reaction involves oxidation by luciferases, leading to the emission of light.
Reduction: this compound can be reduced under specific conditions to yield coelenteramide.
Substitution: Functional group substitutions can be performed to modify the chemical properties of this compound.
Common Reagents and Conditions:
Oxidation: Typically involves molecular oxygen and luciferase enzymes.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various reagents such as halogens and alkylating agents are used under controlled conditions.
Major Products:
Oxidation: Coelenteramide and carbon dioxide.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Coelenterazine N has a wide range of applications in scientific research:
Chemistry: Used as a chemiluminescent probe in various analytical techniques.
Biology: Serves as a substrate for bioluminescent assays to study cellular processes and gene expression.
Medicine: Employed in imaging techniques to monitor disease progression and treatment efficacy.
Industry: Utilized in the development of biosensors and diagnostic tools
Mechanism of Action
The mechanism of action of coelenterazine N involves its oxidation by luciferase enzymes, leading to the formation of an excited state intermediate. This intermediate then emits light as it returns to the ground state. The molecular targets include luciferase enzymes and photoproteins, which facilitate the oxidation process. The pathways involved are primarily oxidative decarboxylation reactions .
Comparison with Similar Compounds
Coelenterazine: The parent compound, widely used in bioluminescence research.
Coelenterazine H: A derivative with enhanced luminescent properties.
DeepBlueC: Another derivative used in bioluminescence imaging
Comparison: Coelenterazine N is unique due to its specific structural modifications, which confer distinct luminescent properties. Compared to coelenterazine and its other derivatives, this compound offers improved stability and brightness in bioluminescent assays, making it a preferred choice for certain applications .
Properties
Molecular Formula |
C30H23N3O2 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
8-benzyl-6-(4-hydroxyphenyl)-2-(naphthalen-1-ylmethyl)imidazo[1,2-a]pyrazin-3-ol |
InChI |
InChI=1S/C30H23N3O2/c34-24-15-13-22(14-16-24)28-19-33-29(26(31-28)17-20-7-2-1-3-8-20)32-27(30(33)35)18-23-11-6-10-21-9-4-5-12-25(21)23/h1-16,19,34-35H,17-18H2 |
InChI Key |
ONVKEAHBFKWZHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B12083174.png)





![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B12083206.png)







